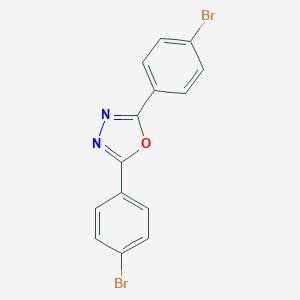

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

概要

説明

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of bromine atoms in the structure enhances its reactivity and potential for further functionalization.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 4-bromobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

Substitution Products: Derivatives with various functional groups replacing the bromine atoms.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation and Reduction Products: Compounds with different oxidation states of the oxadiazole ring.

科学的研究の応用

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole has several scientific research applications:

Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electron-transporting properties.

Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: Utilized in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.

Sensors: Employed in the development of chemical sensors for detecting various analytes.

作用機序

The mechanism of action of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole depends on its application:

In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs.

In Pharmaceuticals: Interacts with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

類似化合物との比較

Similar Compounds

- 4,4’-Dibromobiphenyl

- 2,5-Bis(4-bromophenyl)-p-xylene

- 2,5-Bis(4-bromophenyl)furan

Uniqueness

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The bromine atoms enhance its potential for further functionalization, making it a versatile building block for various applications.

生物活性

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of bromine substituents enhances its reactivity and biological profile.

Anticancer Activity

Research has shown that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with oxadiazole cores can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Specifically, derivatives of this compound have been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating their potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 9.27 |

| Caco-2 (colon adenocarcinoma) | 2.76 |

| MCF-7 (breast cancer) | 225 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, antibacterial assays revealed effective inhibition against E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Organism | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

Antioxidant Activity

Antioxidant potential is another significant aspect of this compound. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the antioxidant activity increases with concentration .

| Compound | DPPH SC50 (µM) | ABTS SC50 (µM) |

|---|---|---|

| Compound 1 | 1348±81.78 | 16883±198.4 |

| Compound 2 | 6747±192.3 | 15124±169.1 |

The biological activity of oxadiazoles is attributed to their ability to interact with biological targets at the molecular level. The mechanism involves:

- Inhibition of Enzymes : Targeting enzymes like HDAC and thymidylate synthase disrupts cancer cell metabolism.

- Reactive Oxygen Species : Antioxidant properties mitigate oxidative stress by scavenging free radicals.

Case Studies

Several studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

- Cytotoxicity Studies : A study demonstrated that modified oxadiazoles showed enhanced cytotoxicity against multiple tumor cell lines compared to their unmodified counterparts .

- Antimicrobial Efficacy : Research indicated that certain derivatives displayed superior antimicrobial activity compared to traditional antibiotics .

特性

IUPAC Name |

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVZVIPOXMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941312 | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-05-3 | |

| Record name | 19542-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in material science?

A1: this compound serves as a valuable building block in synthesizing polymers and hybrid materials for optoelectronic applications. Its symmetrical structure with two bromine atoms allows for further functionalization through reactions like the Suzuki cross-coupling. [, , ] For example, it has been used to create polymers that emit blue light, a crucial component in LED technology. [] Furthermore, its incorporation into porous hybrid polymers with polyhedral oligomeric silsesquioxanes (POSS) has shown promise in developing high-performance electrodes for supercapacitors. [] These applications highlight its potential in advanced materials for energy storage and light emission.

Q2: How does the Suzuki cross-coupling reaction contribute to the versatility of this compound?

A2: The Suzuki cross-coupling reaction emerges as a powerful tool in modifying this compound. This palladium-catalyzed reaction enables the replacement of the bromine atoms with a diverse range of aryl groups from boronic acids. [] This flexibility allows researchers to fine-tune the compound's properties, such as its absorption and emission spectra and electrochemical behavior. [] By incorporating different aryl groups, scientists can tailor the molecule for specific applications, ranging from light-emitting materials to components in energy storage devices.

Q3: What are the key structural features of this compound and how are they confirmed?

A3: this compound is characterized by a central 1,3,4-oxadiazole ring flanked by two phenyl groups, each attached at the para position to a bromine atom. Various spectroscopic techniques are employed to confirm its structure. These include Fourier transform infrared spectroscopy (FTIR), which helps identify functional groups like the oxadiazole ring, and solid-state ¹³C and ²⁹Si NMR spectroscopy, providing detailed insights into the carbon and silicon environments within the molecule. [] These methods confirm the successful synthesis and structural integrity of this compound and its derivatives.

Q4: Has this compound demonstrated potential in enhancing the performance of energy storage devices?

A4: Yes, research indicates that incorporating this compound into hybrid polymers can lead to improved electrode materials for supercapacitors. Specifically, when used to create a porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrid (POSS-TPTh), it significantly enhances the electrochemical properties compared to other similar hybrids. [] The POSS-TPTh exhibits a higher specific capacity, attributed to its larger surface area and the presence of electron-rich phenyl groups stemming from the this compound derivative. [] This finding highlights the potential of this compound in boosting energy storage capabilities for supercapacitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。